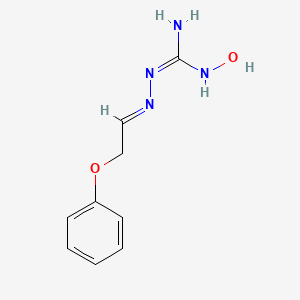![molecular formula C18H14BrIN2O3S B15284438 (5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284438.png)
(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a bromophenyl group, an imino group, and a benzylidene group substituted with iodine and methoxy groups
Preparation Methods
The synthesis of 2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromoaniline with 3-iodo-4,5-dimethoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating under reflux to facilitate the reactions.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imino group to an amine.
Substitution: The bromine and iodine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions depending on the desired reaction.
Scientific Research Applications
Chemistry: The compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and biological studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents targeting specific diseases or conditions.
Industry: The compound’s unique chemical properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the thiazolidinone ring and the various substituents may allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one include other thiazolidinone derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activities and applications. Examples of similar compounds include:
- 2-[(4-chlorophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
- 2-[(4-fluorophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
- 2-[(4-methylphenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
The uniqueness of 2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H14BrIN2O3S |
|---|---|
Molecular Weight |
545.2 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14BrIN2O3S/c1-24-14-8-10(7-13(20)16(14)25-2)9-15-17(23)22-18(26-15)21-12-5-3-11(19)4-6-12/h3-9H,1-2H3,(H,21,22,23)/b15-9- |
InChI Key |
WWPFMCXQRJMERD-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)I)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15284365.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284369.png)
![ethyl 2-[3-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]indol-1-yl]acetate](/img/structure/B15284373.png)
![2-[2-bromo-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B15284378.png)
![2-Amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B15284382.png)
![ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15284388.png)

![2-[(4-Hydroxy-3-methoxybenzylidene)amino]benzamide](/img/structure/B15284395.png)
![2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid](/img/structure/B15284410.png)
![(5E)-2-anilino-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284415.png)
![6-Amino-4-(3-ethoxy-4-propoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15284420.png)
![(5Z)-2-anilino-5-[(3-bromo-4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284424.png)
![(4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B15284431.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyrazine-2-carbohydrazide](/img/structure/B15284434.png)
